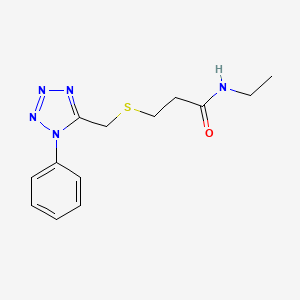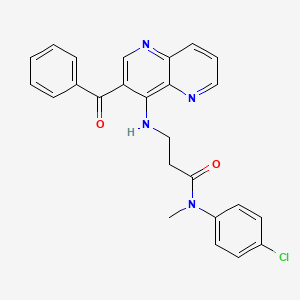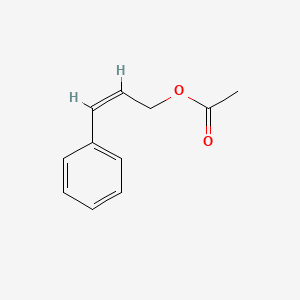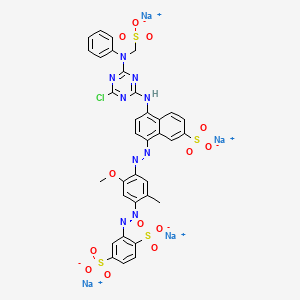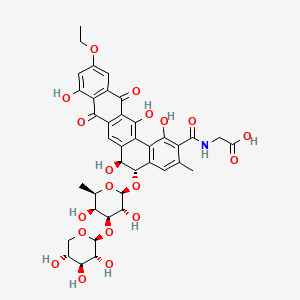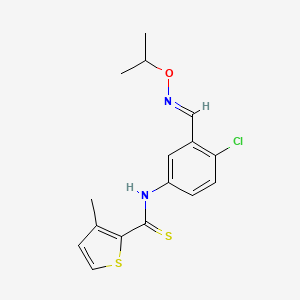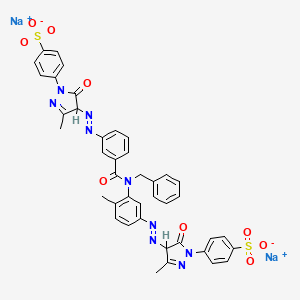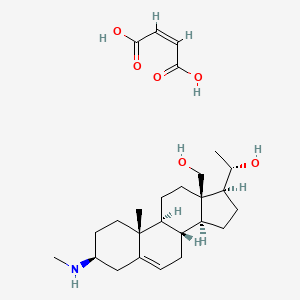
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(1-piperidinyl)ethyl)-, trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(1-piperidinyl)ethyl)-, trihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyridine ring fused with an oxazine ring, and it is further modified with a piperidine moiety. The trihydrochloride form indicates that the compound is stabilized as a salt with three hydrochloric acid molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(1-piperidinyl)ethyl)-, trihydrochloride typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and oxazine precursors. The reaction conditions may involve:
Catalysts: Common catalysts such as palladium or platinum.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions may be carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential for maintaining consistency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its ability to form stable salts makes it a candidate for drug formulation studies.
Medicine
The compound’s potential medicinal properties could be explored, particularly in the development of new pharmaceuticals. Its interactions with biological targets could lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, the compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(1-piperidinyl)ethyl)-, trihydrochloride would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazine derivatives: Other derivatives of this compound may have similar structures but different functional groups.
Piperidine-containing compounds: Compounds with a piperidine moiety may exhibit similar biological activities.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(1-piperidinyl)ethyl)-, trihydrochloride lies in its specific combination of a pyridine ring, oxazine ring, and piperidine moiety. This unique structure allows for diverse chemical reactivity and potential biological activities.
特性
CAS番号 |
86979-79-5 |
|---|---|
分子式 |
C14H24Cl3N3O |
分子量 |
356.7 g/mol |
IUPAC名 |
4-(2-piperidin-1-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C14H21N3O.3ClH/c1-2-7-16(8-3-1)9-10-17-11-12-18-13-5-4-6-15-14(13)17;;;/h4-6H,1-3,7-12H2;3*1H |
InChIキー |
GUXBEXDDYQDGGH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCN2CCOC3=C2N=CC=C3.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



